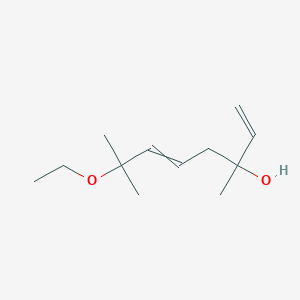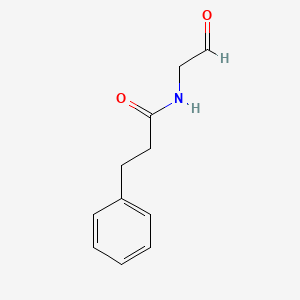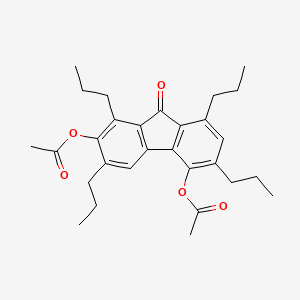
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate is a complex organic compound belonging to the fluorene family This compound is characterized by its unique structure, which includes a fluorene core substituted with propyl groups and acetate functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate typically involves multi-step organic reactions. One common method starts with the fluorene core, which is then subjected to Friedel-Crafts acylation to introduce the propyl groups. The resulting intermediate is then oxidized to form the 9-oxo group. Finally, acetylation is performed to introduce the diacetate functionalities. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 9-oxo group to a hydroxyl group.
Substitution: The propyl and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of 9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate involves its interaction with molecular targets through its functional groups. The 9-oxo group can participate in hydrogen bonding and other interactions, while the propyl and acetate groups provide hydrophobic and ester functionalities, respectively. These interactions can influence the compound’s reactivity and binding to specific targets, such as enzymes or receptors, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
9-Oxo-9H-fluorene-4-carboxylic acid: Similar fluorene core with different substituents.
9-Oxo-9H-fluorene-2,6-dicarboxylic acid: Another fluorene derivative with carboxylic acid groups.
9-Oxo-9H-fluorene-2-sulfonate: Contains a sulfonate group instead of acetate.
Uniqueness
9-Oxo-1,3,6,8-tetrapropyl-9H-fluorene-2,5-diyl diacetate is unique due to its specific combination of propyl and acetate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
属性
CAS 编号 |
162137-26-0 |
|---|---|
分子式 |
C29H36O5 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
(5-acetyloxy-9-oxo-1,3,6,8-tetrapropylfluoren-2-yl) acetate |
InChI |
InChI=1S/C29H36O5/c1-7-11-19-15-20(12-8-2)29(34-18(6)31)26-23-16-21(13-9-3)28(33-17(5)30)22(14-10-4)25(23)27(32)24(19)26/h15-16H,7-14H2,1-6H3 |
InChI 键 |
YGEUTGBGFLAMCX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C2=C1C(=O)C3=C2C=C(C(=C3CCC)OC(=O)C)CCC)OC(=O)C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


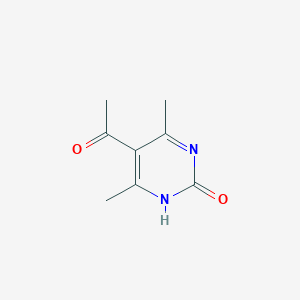
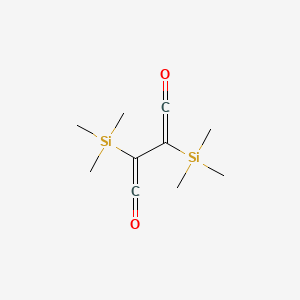
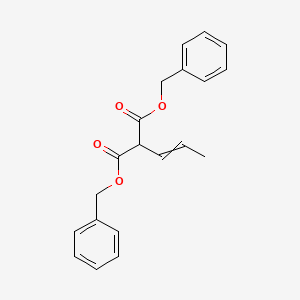
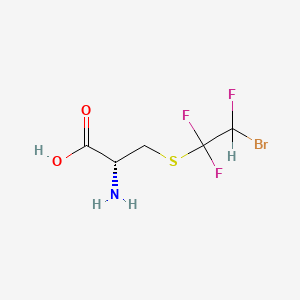
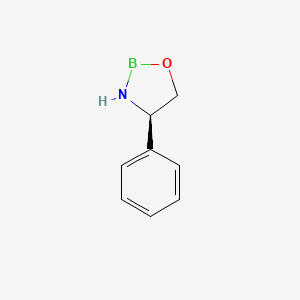
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
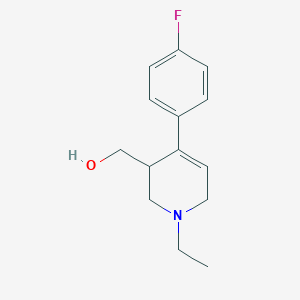
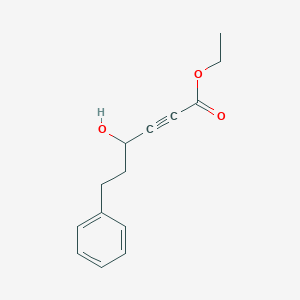
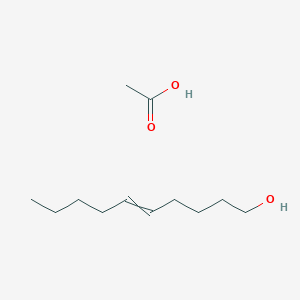
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
